molecular formula C6H8N4O3 B1435200 N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide CAS No. 1242336-44-2

N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B1435200
CAS No.: 1242336-44-2
M. Wt: 184.15 g/mol
InChI Key: VMQMYFQUKOXIHE-UHFFFAOYSA-N
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Description

N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a chemical compound with the molecular formula C6H8N4O3 and a molecular weight of 184.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of N'-hydroxy-N'-methylurea with malonic acid derivatives in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide may be used to study enzyme inhibition and protein interactions. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. It may be involved in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N'-hydroxy-N'-methylurea

  • Malonic acid derivatives

  • Other pyrimidine derivatives

Uniqueness: N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide stands out due to its specific structural features and reactivity. Unlike some similar compounds, it has a unique combination of functional groups that make it suitable for a wide range of applications.

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Properties

IUPAC Name

N'-hydroxy-1-methyl-2,4-dioxopyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-10-2-3(4(7)9-13)5(11)8-6(10)12/h2,13H,1H3,(H2,7,9)(H,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQMYFQUKOXIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=O)NC1=O)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
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N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
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N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Reactant of Route 4
N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Reactant of Route 5
N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide
Reactant of Route 6
Reactant of Route 6
N'-hydroxy-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

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